molecular formula C8H6Cl2FNO2 B2545214 Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid CAS No. 1259988-56-1

Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid

Cat. No.: B2545214
CAS No.: 1259988-56-1
M. Wt: 238.04
InChI Key: BYZDJCVTQYXVHJ-UHFFFAOYSA-N
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Description

Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid is a synthetic organic compound characterized by the presence of amino, dichloro, and fluoro substituents on a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.

    Amination: Introduction of the amino group via nucleophilic substitution or reduction of a nitro precursor.

    Acetic Acid Introduction: Attachment of the acetic acid moiety through carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or nitroso group.

    Reduction: Reduction of the dichloro groups to chloro or hydrogen atoms.

    Substitution: Replacement of the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of substituted phenyl acetic acids.

Scientific Research Applications

Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential drug candidate for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Amino-(2,3-dichloro-phenyl)-acetic acid
  • Amino-(2,6-dichloro-phenyl)-acetic acid
  • Amino-(2,3-difluoro-phenyl)-acetic acid

Uniqueness

Amino-(2,3-dichloro-6-fluoro-phenyl)-acetic acid is unique due to the specific combination of amino, dichloro, and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-2-(2,3-dichloro-6-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c9-3-1-2-4(11)5(6(3)10)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDJCVTQYXVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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